3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
The compound 3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile features a benzo[4,5]imidazo[1,2-a]pyridine core substituted with an isopropyl group at position 3, a carbonitrile at position 4, and a 4-phenethylpiperazine moiety at position 1.
Properties
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-20(2)22-18-26(32-25-11-7-6-10-24(25)29-27(32)23(22)19-28)31-16-14-30(15-17-31)13-12-21-8-4-3-5-9-21/h3-11,18,20H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAUPDLTSLYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a significant presence of nitrogen, which is often associated with biological activity in pharmacological compounds. The structure includes an imidazo-pyridine core, which is known for its interaction with various biological targets.
Research indicates that compounds similar to this compound can act as positive allosteric modulators of GABA-A receptors. This modulation enhances the inhibitory effects of GABA, leading to potential anxiolytic and sedative effects.
Table 1: Comparison of Biological Activities
Anxiolytic Effects
Studies have shown that compounds with similar structures exhibit significant anxiolytic properties. The modulation of the GABA-A receptor is crucial for these effects, making this compound a candidate for treating anxiety disorders.
Neuroprotective Properties
The neuroprotective effects observed in related compounds suggest that this compound may also have potential in neurodegenerative diseases. The ability to enhance GABAergic transmission could protect neurons from excitotoxicity.
Study 1: GABA-A Modulation
In a study examining the effects of similar imidazo-pyridine derivatives on GABA-A receptors, it was found that these compounds significantly increased the frequency of channel openings in response to GABA application. This suggests a robust mechanism for enhancing inhibitory neurotransmission .
Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of related compounds led to reduced anxiety-like behaviors in tests such as the elevated plus maze and open field test. These findings support the hypothesis that this compound could exhibit similar therapeutic effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics; however, further studies are needed to assess long-term safety and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Key structural variations among analogs include:
- Position 3 substituents : Methyl, propyl, isopropyl, or trifluoromethyl groups.
- Piperazine substitutions : Phenethyl, benzyl, tolyl, or fluorobenzyl groups.
- Core modifications : Inclusion of nitro, halogen, or trifluoromethoxy groups.
These modifications influence lipophilicity, metabolic stability, target binding, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Trifluoromethyl (e.g., Compound 49): Electron-withdrawing properties enhance antiparasitic activity by stabilizing interactions with parasitic enzymes .
Piperazine Modifications :
- 4-Phenethylpiperazine (target compound): Phenethyl’s extended alkyl chain may improve dopamine/serotonin receptor binding, common in CNS drugs .
- 4-(4-Methoxybenzyl)piperazine (CAS: 612522-84-6): Methoxy group increases polarity, improving aqueous solubility for oral bioavailability .
Functional Groups :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
